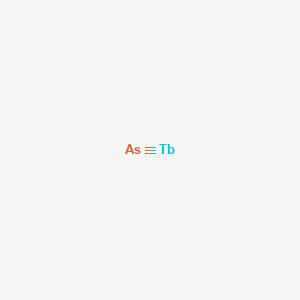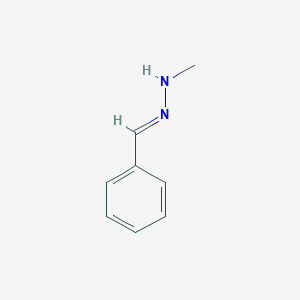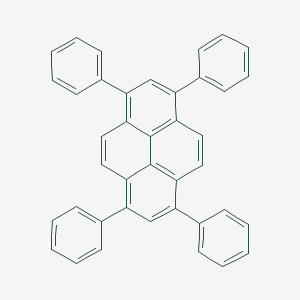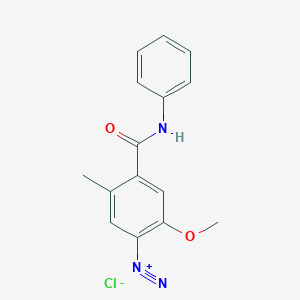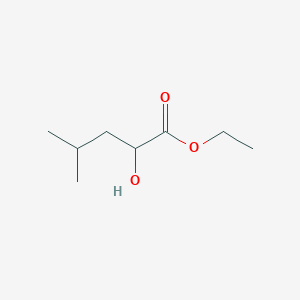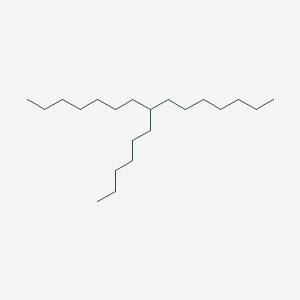
Pentadecane, 8-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecane, 8-hexyl- is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless liquid with a molecular formula of C21H44 and a molecular weight of 296.58 g/mol. This compound has been the subject of extensive scientific research due to its various applications in different fields, including the chemical industry, material science, and environmental science.
Wissenschaftliche Forschungsanwendungen
Pentadecane, 8-hexyl- has various scientific research applications, including its use as a lubricant in the automotive industry, a surfactant in the cosmetics industry, and a solvent in the chemical industry. It has also been used as a reference compound in the analysis of crude oil and petroleum products. Additionally, Pentadecane, 8-hexyl- has been investigated for its potential as a biofuel due to its high energy content and low toxicity.
Wirkmechanismus
The mechanism of action of Pentadecane, 8-hexyl- is not well understood. However, it is believed to act as a surfactant by reducing the surface tension between two immiscible liquids. This property makes it useful in emulsifying oils and water-based solutions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pentadecane, 8-hexyl-. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has been reported to have low acute toxicity and is not expected to bioaccumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Pentadecane, 8-hexyl- has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also non-toxic and has low environmental impact, making it a safe choice for use in experiments. However, its low solubility in water can make it difficult to work with in aqueous systems. Additionally, its low boiling point and high vapor pressure can make it challenging to handle in high-temperature experiments.
Zukünftige Richtungen
There are several future directions for research on Pentadecane, 8-hexyl-. One potential area of study is its use as a biofuel. Further research could investigate its potential as a renewable energy source and its environmental impact compared to other biofuels. Additionally, studies could focus on its potential as a surfactant in the cosmetics industry, and its impact on the environment. Further research could also investigate its potential as a lubricant in the automotive industry and its impact on engine performance. Overall, Pentadecane, 8-hexyl- has numerous potential applications, and further research is needed to fully understand its properties and potential uses.
Conclusion:
Pentadecane, 8-hexyl- is a hydrocarbon compound that has been extensively studied for its various applications in the chemical industry, material science, and environmental science. It is relatively non-toxic and has low environmental impact, making it a safe choice for use in experiments. Future research on Pentadecane, 8-hexyl- could investigate its potential as a biofuel, surfactant, and lubricant, and its impact on the environment. Overall, Pentadecane, 8-hexyl- has numerous potential applications, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
Pentadecane, 8-hexyl- can be synthesized through various methods, including the catalytic hydrogenation of 8-hexadecene and the alkylation of pentadecane with 1-bromo hexane. The former method involves the reduction of 8-hexadecene using a catalyst, such as palladium or platinum, in the presence of hydrogen gas. The latter method involves the reaction of pentadecane with 1-bromo hexane in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.
Eigenschaften
CAS-Nummer |
13475-75-7 |
|---|---|
Molekularformel |
C21H44 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
8-hexylpentadecane |
InChI |
InChI=1S/C21H44/c1-4-7-10-13-16-19-21(18-15-12-9-6-3)20-17-14-11-8-5-2/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
FASYBMUJVAMAFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCCCC)CCCCCCC |
Kanonische SMILES |
CCCCCCCC(CCCCCC)CCCCCCC |
Andere CAS-Nummern |
13475-75-7 |
Synonyme |
8-Hexylpentadecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



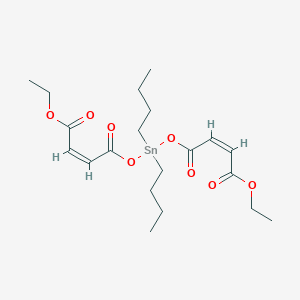
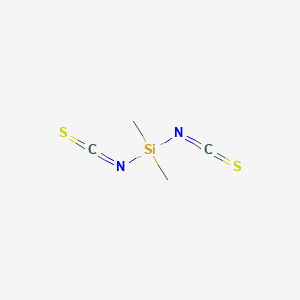
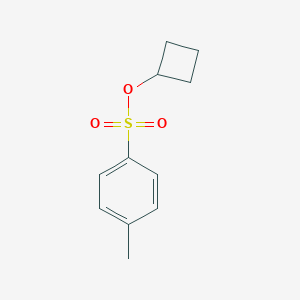
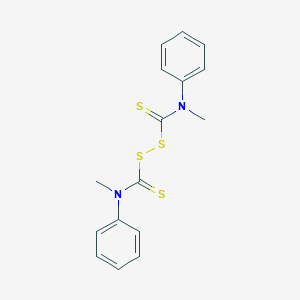
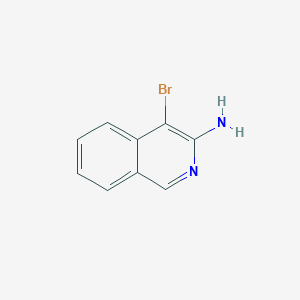
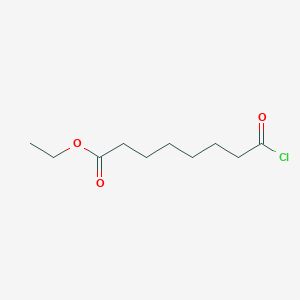
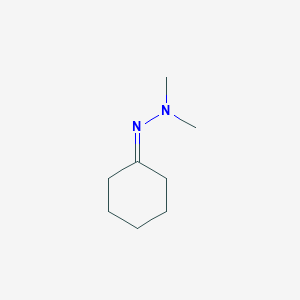
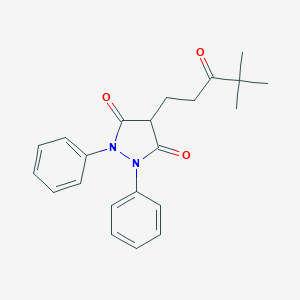
![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)
